BDPR6Gaminehydrochloride

説明

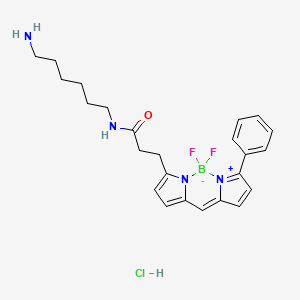

BDPR6Gaminehydrochloride is a boronic dipyrromethene dye matched to the rhodamine 6G channel. This fluorophore derivative contains an aliphatic amine group in the form of a salt. The amine groups can be conjugated to electrophiles and used for enzymatic transamination .

特性

分子式 |

C24H30BClF2N4O |

|---|---|

分子量 |

474.8 g/mol |

IUPAC名 |

N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide;hydrochloride |

InChI |

InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H |

InChIキー |

MNYJFICGJSOWBU-UHFFFAOYSA-N |

正規SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.Cl |

製品の起源 |

United States |

準備方法

Structural and Chemical Foundations of BDP R6G Amine Hydrochloride

Core BODIPY Scaffold Synthesis

The BODIPY core is synthesized via a condensation reaction between pyrrole derivatives and aryl aldehydes, followed by boron trifluoride (BF₃) complexation. Source highlights that the dipyrromethene boron difluoride structure is electrically neutral, contributing to its photostability and tunable fluorescence. For BDP R6G amine, the pyrrole subunits are functionalized with electron-donating groups to redshift absorption and emission maxima to 530 nm and 548 nm, respectively.

Introduction of the Aliphatic Amine Group

Salt Formation and Purification

Hydrochloride Salt Preparation

The free amine is treated with concentrated HCl (1–2 equiv) in methanol or ethanol. Source specifies that the hydrochloride form enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and stabilizes the amine against oxidation. The reaction mixture is stirred at 0–5°C for 1–2 hours, followed by solvent evaporation under reduced pressure.

Chromatographic Purification

Crude product is purified via silica gel column chromatography using dichloromethane/methanol (95:5 v/v) as the eluent. Source reports a final purity of ≥95%, validated by ¹H NMR and HPLC-MS. For large-scale batches, preparative HPLC with a C18 column and acetonitrile/water gradient achieves >99% purity.

Table 2: Purification Metrics for BDP R6G Amine Hydrochloride

| Method | Conditions | Purity |

|---|---|---|

| Silica Column | CH₂Cl₂/MeOH (95:5) | 95% |

| Preparative HPLC | C18, ACN/H₂O (70:30 to 95:5) | >99% |

| Recrystallization | Ethanol/water (8:2) | 90% |

Analytical Characterization

Spectroscopic Validation

UV-Vis Spectroscopy : Absorption maxima at 530 nm (ε ≈ 85,000 M⁻¹cm⁻¹) confirm the BODIPY-R6G spectral overlap. Fluorescence Spectroscopy : Emission at 548 nm with a quantum yield of 0.96, comparable to Rhodamine 6G.

Scalability and Industrial Production

Applications and Derivative Synthesis

Challenges and Optimization

Byproduct Mitigation

Over-alkylation during amine functionalization is minimized by stoichiometric control (1:1 amine:electrophile ratio) and low-temperature reactions.

Solvent Selection

Anhydrous DMF prevents hydrolysis of the BODIPY core but requires post-reaction removal via lyophilization.

化学反応の分析

Types of Reactions

BDPR6Gaminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different properties and applications depending on the specific modifications made .

科学的研究の応用

BDPR6Gaminehydrochloride has a wide range of scientific research applications, including:

作用機序

The mechanism of action of BDPR6Gaminehydrochloride involves its interaction with specific molecular targets. The compound’s amine group can conjugate with electrophiles, allowing it to be used in enzymatic transamination reactions. The fluorescent properties of the compound are due to its boronic dipyrromethene core, which absorbs and emits light at specific wavelengths .

類似化合物との比較

Similar Compounds

Rhodamine 6G: A similar fluorescent dye with comparable properties.

BODIPY: Another boronic dipyrromethene dye with different functional groups.

Fluorescein: A widely used fluorescent dye with different spectral properties

Uniqueness

BDPR6Gaminehydrochloride is unique due to its specific combination of an aliphatic amine group and boronic dipyrromethene core. This combination provides distinct fluorescent properties and reactivity, making it suitable for a wide range of applications in scientific research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。